molecular formula C7H6BrCl B1269892 5-Bromo-2-chlorotoluene CAS No. 54932-72-8

5-Bromo-2-chlorotoluene

Cat. No. B1269892
CAS RN: 54932-72-8
M. Wt: 205.48 g/mol
InChI Key: OZFQMHJKAODEON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated toluenes, such as 5-Bromo-2-chlorotoluene, often involves multi-step processes including nitration, reduction, diazotization, and halogenation reactions. An example is the synthesis of 4-Bromo-2-chlorotoluene, which is synthesized from 4-bromo-2-nitrotoluene. This process involves reduction to 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction, highlighting the complexity and precision required in synthesizing halogenated aromatic compounds (Xue Xu, 2006).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chlorotoluene and similar compounds can be analyzed through vibrational spectroscopy methods, including FT-IR and FT-Raman spectroscopy. These techniques, combined with density functional theory (DFT) calculations, provide insights into the geometric structures, vibrational frequencies, and electronic properties of halogenated toluenes. Studies on compounds like 2-bromo-4-chlorotoluene have shown the influence of bromine and chlorine atoms on the geometry of the benzene ring and its normal modes of vibrations, illustrating the detailed molecular structure analysis possible for such compounds (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).

Chemical Reactions and Properties

5-Bromo-2-chlorotoluene participates in a variety of chemical reactions, owing to the reactive nature of the bromo and chloro groups attached to the aromatic ring. These reactions include nucleophilic substitution, coupling reactions, and participation in the synthesis of complex organic molecules. The presence of halogen atoms makes it a versatile intermediate in organic synthesis, demonstrating a wide range of chemical behaviors (Yanzhao Wang, Biao Lu, Liming Zhang, 2010).

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-2-chlorotoluene has been utilized in various synthesis processes and chemical reactions. For instance, it has been involved in the synthesis of 4-Bromo-2-chlorotoluene, demonstrating its role in producing other halogenated aromatic compounds (Xue Xu, 2006). Additionally, it serves as a key intermediate in the synthesis of complex molecules, like the antidiabetic drug Dapagliflozin, showcasing its relevance in pharmaceutical chemistry (Jie Yafei, 2011).

Spectroscopic and Structural Studies

Spectroscopic studies, such as FT-IR and FT-Raman, have been conducted on molecules like 2-bromo-4-chlorotoluene, providing insights into the vibrational frequencies and structures of such halogenated compounds. This research aids in understanding the molecular behavior and electronic properties of these chemicals (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).

Catalytic Applications

The compound has also been used in studies exploring selective amination reactions, catalyzed by palladium complexes. This research highlights its potential in fine chemical synthesis, particularly in the development of specific amination techniques (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Computational Chemistry and Material Science

In the realm of computational chemistry and material science, research involving halogenated toluenes, similar to 5-Bromo-2-chlorotoluene, has been carried out. These studies contribute to understanding the interactions and properties of such molecules, potentially leading to the development of new materials or chemical processes (V. Alvin Shubert, D. Schmitz, M. Schnell, 2013).

Safety And Hazards

5-Bromo-2-chlorotoluene can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use it only in a well-ventilated area. Protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

4-bromo-1-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFQMHJKAODEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346140
Record name 5-Bromo-2-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorotoluene

CAS RN

54932-72-8
Record name 5-Bromo-2-chlorotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54932-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Mahmoodi-Darian, SE Huber, A Mauracher… - The Journal of …, 2018 - pubs.aip.org
Dissociative electron attachment to three isomers of bromo-chlorotoluene was investigated in the electron energy range from 0 to 2 eV for gas temperatures in the range of 392-520 K …
Number of citations: 4 pubs.aip.org
ED Bergmann, R Barshai - Journal of the American Chemical …, 1959 - ACS Publications
2, 3-Dichloroindone reacts with dienes to form fluorenonederivatives. 2-Chloro-3-methylbutadiene gives 3-chloro-2-methylfluorenone. This hasbeen proved by an unambiguous …
Number of citations: 13 pubs.acs.org
V Bavetsias, LA Skelton, F Yafai, F Mitchell… - Journal of medicinal …, 2002 - ACS Publications
… 4-Acetamido-5-bromo-2-chlorotoluene (7). To a solution of 4-acetamido-2-chlorotoluene (89.2 g, 0.486 mol) in glacial AcOH (480 mL) that was stirred with an overhead mechanical …
Number of citations: 58 pubs.acs.org
JP Edwards, L Zhi, CLF Pooley… - Journal of medicinal …, 1998 - ACS Publications
… In a 500-mL three-neck flask, a solution of 5-bromo-2-chlorotoluene (12 g, 58 mmol, 6.0 equiv) in THF (100 mL) was cooled to −69 C (internal temperature). A 2.5 M solution of n-BuLi in …
Number of citations: 83 pubs.acs.org
Z Garrison - 2020 - scholarsbank.uoregon.edu
… The route beings with the same bromination of 5-bromo-2-chlorotoluene to form 9a as in Scheme 2. 9a is then converted to form a phosphonium ion (11a) using triphenylphosphine. …
Number of citations: 2 scholarsbank.uoregon.edu
IK Khanna, RM Weier, Y Yu, XD Xu… - Journal of medicinal …, 1997 - ACS Publications
… The intermediate 5-bromo-2-chlorobenzaldehyde was synthesized from 5-bromo-2-chlorotoluene using the procedure (step 1) described for IVg. …
Number of citations: 262 pubs.acs.org
JJ Li, MB Norton, EJ Reinhard… - Journal of medicinal …, 1996 - ACS Publications
A novel series of terphenyl methyl sulfones and sulfonamides have been shown to be highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide analogs 17 …
Number of citations: 155 pubs.acs.org
R Smaldone, S Dodani - 2020 - scholar.archive.org
Neutral hosts for the recognition of anionic guests in water remain underdeveloped due to the inherent thermodynamic barrier for desolvation. As a new strategy to address this …
Number of citations: 0 scholar.archive.org
FI Carroll, BE Blough, SW Mascarella… - Journal of medicinal …, 2010 - ACS Publications
… n-Butyllithium (12.0 mL, 0.030 mol, 2.5 M) in hexane was added to 5-bromo-2-chlorotoluene (6.0 g, 0.0292 mol) in THF (50 mL) at −78 C. The resulting creamy white suspension was …
Number of citations: 8 pubs.acs.org
L Zhi, CM Tegley, EA Kallel, KB Marschke… - Journal of medicinal …, 1998 - ACS Publications
The development of a novel class of nonsteroidal human progesterone receptor (hPR) agonists, 5-aryl-1,2-dihydro-5H-chromeno[3,4-f]quinolines 2, is described. The introduction of a 5-…
Number of citations: 147 pubs.acs.org

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